1-环己基-3-(5-乙基硫代-1,3,4-噻二唑-2-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

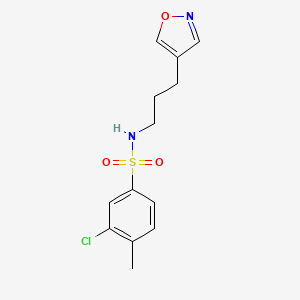

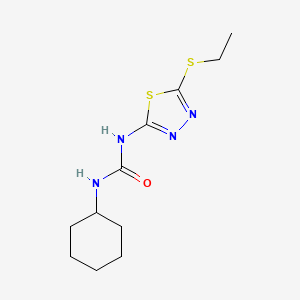

“1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea” is a chemical compound with the molecular formula C11H18N4OS2 . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic system containing two nitrogen atoms and one sulfur atom .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-yl urea derivatives has been reported in the literature . The process typically involves the reaction of heterocyclic amino compounds with heterocyclic isocyanato compounds .Molecular Structure Analysis

The molecular structure of “1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea” includes a cyclohexyl group, a urea group, and a 1,3,4-thiadiazol-2-yl group with an ethylsulfanyl substituent .Chemical Reactions Analysis

While specific chemical reactions involving “1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea” are not detailed in the search results, 1,3,4-thiadiazol-2-yl urea derivatives are known to exhibit reactivity due to the presence of the thiadiazole ring .Physical And Chemical Properties Analysis

The average mass of “1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea” is 286.417 Da, and its monoisotopic mass is 286.092194 Da .科学研究应用

合成方法和衍生物

微波辐射合成: Li and Chen (2008) 开发了一种利用微波辐射合成 1,3,4-噻二唑-2-基脲衍生物的方法,包括类似于 1-环己基-3-(5-乙基硫代-1,3,4-噻二唑-2-基)脲的衍生物。与传统加热方法相比,这种方法提供了一种更有效的合成途径,产率令人满意 (Li & Chen, 2008)。

抗惊厥剂合成: Vig et al. (2010) 在一项研究中提出了新系列的 1,3,4-噻二唑衍生物,其中包括作为潜在抗惊厥剂的脲衍生物。这项研究突出了噻二唑衍生物的多样生物活性 (Vig et al., 2010)。

生物活性与应用

抗糖尿病和抗菌活性: Chavan and Pai (2007) 将 1,3,4-噻二唑作为合成脲衍生物的中间体进行了研究,探索了它们的抗糖尿病和抗菌活性。这些化合物对选定的微生物和动物模型表现出边缘活性,表明了潜在的治疗应用 (Chavan & Pai, 2007)。

在植物生物学中的作用: Ricci and Bertoletti (2009) 讨论了包括类似于 1-环己基-3-(5-乙基硫代-1,3,4-噻二唑-2-基)脲在内的脲衍生物如何表现出细胞分裂素样活性。这些化合物用于体外植物形态发生研究,用于调节细胞分裂和分化 (Ricci & Bertoletti, 2009)。

其他应用

植物生长调节: Song Xin-jian 等人 (2006) 的研究表明,某些 N-取代苯基脲,其结构与 1-环己基-3-(5-乙基硫代-1,3,4-噻二唑-2-基)脲相关,已显示出作为植物生长调节剂的有希望的活性。这一应用拓宽了这些化合物的潜在农业用途 (Song Xin-jian et al., 2006)。

抗乙酰胆碱酯酶活性: Vidaluc 等人 (1995) 的一项研究探索了脲衍生物作为抗乙酰胆碱酯酶剂的合成和评价。虽然与 1-环己基-3-(5-乙基硫代-1,3,4-噻二唑-2-基)脲没有直接关系,但这项研究表明了脲衍生物在与酶抑制相关的治疗应用中的潜力 (Vidaluc et al., 1995)。

未来方向

The future directions for research on “1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea” and similar compounds could involve further investigation of their biological activities, particularly their potential as inhibitors of enzymes like AChE . This could lead to the development of new therapeutic agents for neurodegenerative diseases .

作用机制

Mode of Action

It’s known that thiadiazole derivatives, which this compound is a part of, have been associated with antimicrobial activity .

Biochemical Pathways

It’s known that thiadiazole derivatives can interact with various biological pathways, contributing to their diverse biological activities .

Result of Action

It’s known that thiadiazole derivatives have shown promising antimicrobial activities against various microorganisms .

属性

IUPAC Name |

1-cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4OS2/c1-2-17-11-15-14-10(18-11)13-9(16)12-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,12,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTHZHLZVXYRBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323777 |

Source

|

| Record name | 1-cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815680 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

544662-37-5 |

Source

|

| Record name | 1-cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2872442.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2872445.png)

![Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate](/img/structure/B2872446.png)

![3-(1,3-Benzodioxol-5-ylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B2872449.png)

![ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[2-(trifluoromethyl)phenyl]amino}prop-2-enoate](/img/structure/B2872451.png)

![Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2872452.png)

![4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2872459.png)